4-Fluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Chemical Significance and Nomenclature

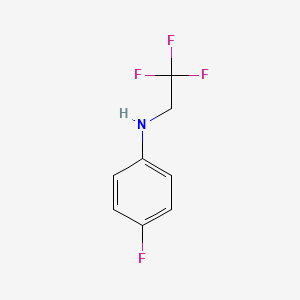

This compound, bearing the Chemical Abstracts Service registry number 62158-94-5, represents a paradigmatic example of strategically fluorinated aromatic amines that have gained prominence in contemporary organic synthesis. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, denoting the presence of a fluorine atom at the para position relative to the amino group on the benzene ring, coupled with a 2,2,2-trifluoroethyl substituent attached to the nitrogen atom. The molecular formula C8H7F4N encompasses a total of four fluorine atoms distributed across two distinct chemical environments: a single aromatic fluorine and three aliphatic fluorines within the trifluoroethyl moiety.

The structural complexity of this compound manifests in its Simplified Molecular Input Line Entry System representation as FC(F)(F)CNC1=CC=C(F)C=C1, which clearly delineates the connectivity pattern between the fluorinated aromatic ring and the trifluoroethyl amino substituent. This particular arrangement creates a molecular architecture where the electron-withdrawing properties of fluorine substituents are strategically positioned to influence both the aromatic system's reactivity and the nitrogen atom's nucleophilicity. The International Chemical Identifier key IEMLJLKAVLLPJU-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating precise identification across chemical databases and literature sources.

The molecular weight of 193.14 grams per mole positions this compound within an optimal range for pharmaceutical applications, where molecular size considerations often dictate bioavailability and membrane permeation characteristics. The presence of multiple fluorine atoms contributes significantly to this molecular weight while simultaneously enhancing the compound's chemical stability through the formation of exceptionally strong carbon-fluorine bonds, which exhibit bond energies approaching 480 kilojoules per mole. This structural foundation establishes this compound as a valuable synthetic intermediate where the fluorine atoms serve dual roles as both protecting groups and activating elements for subsequent chemical transformations.

Historical Development in Fluorinated Aniline Research

The evolution of fluorinated aniline chemistry traces its origins to early twentieth-century investigations into the synthesis and properties of aromatic fluorine compounds, with 4-fluoroaniline serving as one of the foundational structures in this field. The development of systematic approaches to fluorinated aniline synthesis emerged from the recognition that fluorine substitution could dramatically alter the biological and chemical properties of aromatic amines without substantially modifying their overall structural framework. Early synthetic methodologies focused primarily on the preparation of simple fluoroanilines through direct fluorination or halogen exchange reactions, establishing the groundwork for more sophisticated fluorination strategies.

The advent of trifluoroethyl substitution represents a significant advancement in fluorinated aniline chemistry, reflecting the broader trend toward incorporating perfluoroalkyl groups into organic molecules to enhance their pharmacological properties. Historical patent literature documents the development of efficient synthetic routes for preparing fluorinated anilines from their corresponding chlorinated precursors, utilizing nucleophilic aromatic substitution reactions under carefully controlled conditions. These methodologies established the feasibility of selective fluorine incorporation at specific positions on the aromatic ring while maintaining compatibility with amino group functionality.

The progression from simple fluoroanilines to complex structures like this compound reflects decades of refinement in synthetic methodology and an deeper understanding of fluorine's influence on molecular properties. Research efforts have consistently demonstrated that the combination of aromatic and aliphatic fluorination creates synergistic effects that exceed the sum of individual fluorine contributions. This historical perspective reveals how the field has evolved from basic fluorination techniques to sophisticated strategies for designing molecules with precisely tailored properties through strategic fluorine placement.

The emergence of this compound as a significant synthetic target reflects the maturation of organofluorine chemistry as a distinct discipline within organic chemistry. Historical trends in fluorinated aniline research demonstrate a clear trajectory toward increasingly complex molecular architectures that leverage fluorine's unique properties for specific applications in pharmaceutical and materials science. The development of reliable synthetic methods for accessing such compounds has enabled their widespread adoption as building blocks in drug discovery and chemical research.

Role in Contemporary Organofluorine Chemistry

Within the contemporary landscape of organofluorine chemistry, this compound occupies a position of considerable significance as both a synthetic intermediate and a model compound for understanding fluorine's influence on molecular behavior. The compound exemplifies the modern approach to molecular design where fluorine substitution is employed strategically to modulate properties such as lipophilicity, metabolic stability, and electronic characteristics. The carbon-fluorine bond, recognized as one of the strongest bonds in organic chemistry with an average bond energy of approximately 480 kilojoules per mole, provides exceptional chemical and thermal stability to molecules containing this structural motif.

The contemporary relevance of this compound extends beyond its immediate synthetic utility to encompass its role as a representative example of how fluorine substitution can be employed to address specific challenges in drug design and materials development. The trifluoroethyl group attached to the nitrogen atom serves as a particularly effective means of enhancing lipophilicity while simultaneously providing metabolic protection against enzymatic degradation. This combination of properties makes the compound valuable for applications requiring enhanced membrane permeation and improved pharmacokinetic profiles.

Modern organofluorine chemistry recognizes that the strategic incorporation of fluorine atoms can dramatically alter molecular properties through multiple mechanisms, including the inductive effect of fluorine's high electronegativity, steric considerations related to fluorine's van der Waals radius, and unique intermolecular interactions facilitated by the carbon-fluorine bond. The molecular architecture of this compound demonstrates these principles in action, where the fluorine atoms function synergistically to create a compound with properties that differ substantially from its non-fluorinated counterparts.

Contemporary research applications of this compound span diverse fields including medicinal chemistry, where it serves as a building block for pharmaceutical development, and materials science, where its unique electronic properties contribute to the development of specialized materials. The compound's role in current organofluorine chemistry reflects the field's evolution toward increasingly sophisticated approaches to molecular design, where fluorine incorporation is guided by detailed understanding of structure-property relationships and targeted applications.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Aromatic Fluorine | Para-substituted fluorine on benzene ring | Modulates aromatic reactivity and electronic properties |

| Trifluoroethyl Group | CF3CH2- substituent on nitrogen | Enhances lipophilicity and metabolic stability |

| Aniline Backbone | Benzene ring with amino group | Provides synthetic versatility and biological activity |

| Fluorine Count | Four total fluorine atoms | Creates synergistic effects on molecular properties |

| Carbon-Fluorine Bonds | Multiple C-F bonds with ~480 kJ/mol bond energy | Provides exceptional chemical and thermal stability |

Properties

IUPAC Name |

4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-6-1-3-7(4-2-6)13-5-8(10,11)12/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMLJLKAVLLPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612464 | |

| Record name | 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62158-94-5 | |

| Record name | 4-Fluoro-N-(2,2,2-trifluoroethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62158-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of 4-Fluoroaniline

The most direct method involves reacting 4-fluoroaniline with 2,2,2-trifluoroethyl bromide or iodide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF). This SN2 reaction proceeds at 80–100°C for 12–24 hours, yielding the secondary amine after aqueous workup. Challenges include controlling monoalkylation and avoiding dialkylation byproducts.

Example Protocol :

Reductive Amination

An alternative route employs reductive amination of 4-fluorobenzaldehyde with 2,2,2-trifluoroethylamine. Using sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, the imine intermediate is reduced to the target compound. This method avoids harsh alkylation conditions but requires stoichiometric reducing agents.

Modern Catalytic Approaches

Copper-Catalyzed Coupling

Adapting methodologies from CN103497111A and CN104961638A, copper powder (5–10 mol%) facilitates N-arylation under high-pressure ammonia. While these patents describe 2,3,4-trifluoroaniline synthesis, the protocol is modifiable for N-substituted anilines:

Modified Protocol :

High-Temperature Ammoniation

In a pressurized reactor, 1,2,4-trifluorobenzene reacts with excess ammonia and a trifluoroethyl halide at 180–250°C. Copper catalysts enhance C–N bond formation, though regioselectivity requires careful control to favor para-substitution.

Solvent and Catalyst Optimization

Solvent Effects

Catalytic Systems

- Copper powder : Preferred for Ullmann-type couplings, reducing reaction times by 30% compared to palladium catalysts.

- Phase-transfer catalysts (e.g., tetrabutylammonium bromide): Enhance interfacial reactions in biphasic systems.

Reaction Optimization and Scalability

Temperature and Pressure

Optimal yields are achieved at 200–220°C under autogenous pressure (Table 1). Higher temperatures accelerate kinetics but risk decomposition.

Table 1: Temperature vs. Yield in Copper-Catalyzed Reactions

| Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|

| 180 | 72 | 62 |

| 200 | 48 | 78 |

| 220 | 36 | 91 |

Molar Ratios

A 1:1.2 ratio of aryl halide to amine minimizes side reactions. Excess amine acts as a base, neutralizing HX byproducts.

Purification and Characterization

Distillation

Fractional distillation under reduced pressure (6.4 kPa) isolates the product (boiling point ~92°C). Impurities with higher boiling points (e.g., dialkylated byproducts) are removed in the residue.

Chromatography

Silica gel chromatography (hexane/ethyl acetate) resolves N-alkylated products from starting materials.

Challenges and Mitigation Strategies

Regioselectivity

Para-substitution is favored due to the directing effect of the fluorine atom. Meta impurities (<5%) are minimized using bulky bases (e.g., DBU).

Byproduct Formation

- Dialkylation : Suppressed by slow addition of alkylating agents.

- Dehalogenation : Avoided by using copper catalysts instead of nickel.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing fluoro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or nitrated products.

Scientific Research Applications

4-Fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance

Mechanism of Action

The mechanism of action of 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation: Halogen and Alkyl Modifications

3-Chloro-N-(2,2,2-trifluoroethyl)aniline

- Structure : C₈H₇ClF₃N (Molecular weight: 209.60 g/mol) .

- Comparison: The chloro substituent at the meta position increases molecular weight compared to the fluoro analog. Chlorine’s electron-withdrawing effect may alter reactivity in electrophilic substitutions. No direct data on biological activity, but chloro derivatives are often used in pesticide intermediates.

4-Chloro-N-(2,2,2-trifluoroethyl)aniline

- Structure : C₇H₇ClF₃N (CAS 22753-82-8) .

- Used in the synthesis of quazepam, a sedative-hypnotic drug .

4-Fluoro-3-methyl-N-(2,2,2-trifluoroethyl)aniline

Functional Group Variations

2-Fluoro-5-(trifluoromethyl)aniline

- Structure : C₇H₅F₄N (Molecular weight: 179.11 g/mol) .

- Comparison :

- Replacing the trifluoroethyl group with a trifluoromethyl substituent reduces molecular weight and alters electronic properties.

- The ortho-fluoro and para-trifluoromethyl arrangement may enhance herbicidal activity in agrochemicals.

4-Ethyl-N-{[2-(trifluoromethyl)phenyl]methyl}aniline

Physicochemical and Application Comparison Table

Key Findings

Substituent Position : Para-fluoro derivatives (e.g., the target compound) are more prevalent in agrochemicals, while meta-substituted analogs (e.g., 3-chloro) may optimize steric effects for drug design .

Trifluoroethyl vs. Trifluoromethyl : The trifluoroethyl group improves metabolic stability compared to trifluoromethyl, as seen in the higher melting points and enhanced bioactivity of its derivatives .

Biological Relevance: Fluoro and trifluoroethyl groups synergistically enhance antibacterial and antifungal properties in quinolonecarboxylic acid esters .

Biological Activity

4-Fluoro-N-(2,2,2-trifluoroethyl)aniline is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its fluorinated nature may enhance its binding affinity to biological targets, which is crucial for drug development. This article will explore the biological activity of this compound, including its mechanism of action, applications in drug discovery, and relevant case studies.

The chemical structure of this compound can be summarized as follows:

- Chemical Formula : C₈H₈F₄N

- Molecular Weight : 201.15 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The presence of fluorine and trifluoroethyl groups significantly influences the compound's reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorinated groups enhance binding affinity to various enzymes and receptors, leading to altered pharmacokinetics and pharmacodynamics. For instance:

- Enzyme Inhibition : The trifluoromethyl group can form strong hydrogen bonds with protein targets, affecting their function and potentially inhibiting enzymatic activity.

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial activity against various pathogens .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Case Studies

- Antimicrobial Activity : A study investigated the binding interactions of halogenated derivatives with clumping factor A from Staphylococcus aureus. The results indicated that fluorinated compounds exhibited stronger binding interactions compared to their non-fluorinated counterparts, suggesting enhanced antimicrobial efficacy .

- Antiparasitic Activity : Research focused on the optimization of dihydroquinazolinone derivatives targeting PfATP4 showed that fluorinated anilines could improve metabolic stability and aqueous solubility, making them suitable candidates for antimalarial drug development .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed that its unique structure contributed to increased bioavailability and reduced toxicity compared to similar non-fluorinated compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Fluoro-N-(2,2,2-trifluoroethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-fluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly influence reaction kinetics. Monitoring via TLC or HPLC ensures completion. Post-synthesis, purification by column chromatography or recrystallization improves purity .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : NMR identifies fluorine environments (aromatic vs. trifluoroethyl groups). NMR reveals coupling between the NH group and adjacent protons.

- IR : Stretching frequencies for NH (~3350 cm) and C-F bonds (1100–1250 cm) are diagnostic.

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₆F₄N: ~215.1 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in experimental settings?

- Methodology : Solubility tests in polar (DMSO, methanol) and nonpolar solvents (hexane) guide solvent selection for reactions. Stability studies under varying pH, temperature, and light exposure (via UV-Vis spectroscopy) inform storage conditions (e.g., inert atmosphere, −20°C). Hydrolytic stability of the trifluoroethyl group should be assessed using NMR .

Advanced Research Questions

Q. How do electronic effects of the fluorine and trifluoroethyl groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Computational studies (DFT) analyze electron-withdrawing effects of fluorine on the aromatic ring’s π-system, which may reduce nucleophilicity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis can probe reactivity. Compare yields and rates with non-fluorinated analogs to isolate electronic contributions .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated aniline derivatives?

- Methodology : Meta-analysis of literature data to identify variables (e.g., cell lines, assay conditions). Reproduce key studies with standardized protocols. Use structure-activity relationship (SAR) models to differentiate steric vs. electronic effects. For example, assess whether the trifluoroethyl group enhances metabolic stability in liver microsome assays .

Q. How can computational modeling predict the binding affinity of this compound to biological targets (e.g., enzymes or receptors)?

- Methodology : Molecular docking (AutoDock, Schrödinger) simulates interactions with target proteins (e.g., kinases or GPCRs). Parameterize force fields to account for fluorine’s electronegativity and polar hydrophobicity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants .

Q. What role does the trifluoroethyl group play in improving pharmacokinetic properties compared to non-fluorinated analogs?

- Methodology : Conduct comparative ADME studies:

- Absorption : Parallel artificial membrane permeability assay (PAMPA).

- Metabolism : Incubation with cytochrome P450 enzymes (CYP3A4, CYP2D6) and LC-MS analysis of metabolites.

- Excretion : Radiolabeled tracer studies in rodent models. Fluorine’s impact on logP and plasma protein binding can be quantified .

Data Contradictions and Resolution

- Synthetic Yield Discrepancies : Variations in reported yields (e.g., 40–75%) may stem from differences in solvent purity, reagent stoichiometry, or workup methods. Systematic optimization via Design of Experiments (DoE) can identify critical factors .

- Biological Activity Variability : Contradictory IC₅₀ values may arise from assay interference (e.g., compound aggregation). Use dynamic light scattering (DLS) to detect aggregates and repeat assays with fresh stock solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.